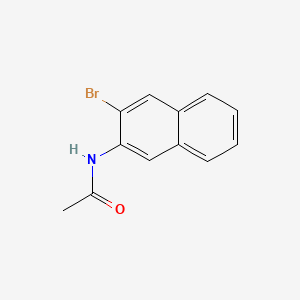
Acetamide, N-(3-bromo-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-bromo-2-naphthalenyl)-: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-bromo-2-naphthalenyl group. This compound is typically a pale yellow solid and is soluble in alcohol and ketone solvents, but has poor solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-(3-bromo-2-naphthalenyl)- generally involves the condensation reaction of 2-naphthalenone with bromoacetic acid under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-naphthalenone and bromoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the condensation.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(3-bromo-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Acetamide, N-(3-bromo-2-naphthalenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinone derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-(3-bromo-2-naphthalenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals.
Industry: In the industrial sector, Acetamide, N-(3-bromo-2-naphthalenyl)- is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Acetamide, N-(3-bromo-2-naphthalenyl)- exerts its effects is primarily through its ability to interact with nucleophiles and electrophiles. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
- Acetamide, N-(3-bromo-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-(3-chloro-2-naphthalenyl)-
- Acetamide, N-(3-fluoro-2-naphthalenyl)-
Uniqueness: Acetamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions
Propiedades
Número CAS |
65776-66-1 |
|---|---|
Fórmula molecular |
C12H10BrNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
N-(3-bromonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
Clave InChI |
LVFGSFGSVRMEDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=CC=CC=C2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















